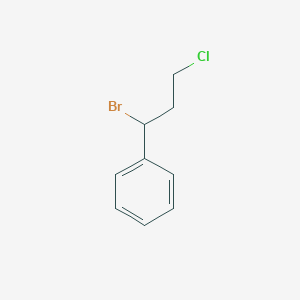

(1-溴-3-氯丙基)苯

描述

Synthesis Analysis

The synthesis of halogenated benzene derivatives typically involves the use of halogenating agents or catalysts to introduce bromo and chloro groups into the benzene ring or its side chain. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is achieved through a series of reactions, including bromination, and is characterized using NMR and IR spectroscopy . Similarly, the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene involves the synthesis of less bulky aryl bromides . These methods could potentially be adapted for the synthesis of (1-Bromo-3-chloropropyl)benzene.

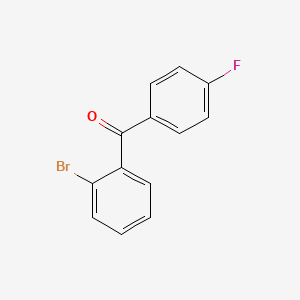

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is often determined using spectroscopic methods and computational chemistry. For example, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue reveals significant twisting between the benzene rings, which could imply that (1-Bromo-3-chloropropyl)benzene may also exhibit interesting structural features . Density functional theory (DFT) calculations can provide optimized structures and predict IR and NMR spectra, which are essential for understanding the molecular structure .

Chemical Reactions Analysis

Halogenated benzene compounds can participate in various chemical reactions, often serving as precursors for further chemical transformations. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene is used as a starting material for organometallic synthesis, indicating that (1-Bromo-3-chloropropyl)benzene could also be a versatile intermediate for synthesizing more complex molecules . The reactivity of such compounds with nucleophiles is also of interest, as seen in the reactions of 1-bromo-1-nitro-3,3,3-trichloropropene with O- and N-nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be influenced by the presence and position of halogen substituents. For example, the presence of rotational isomers and the temperature-dependent coalescence of NMR peaks in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene suggest that (1-Bromo-3-chloropropyl)benzene may exhibit similar behavior . The crystal structures and supramolecular features of halogenated benzene derivatives, such as hydrogen bonding and π-π interactions, are also important for understanding their physical properties .

科学研究应用

缩聚反应

(1-溴-3-氯丙基)苯用于缩聚反应中。Kolesnikov 和 Korshak (1953) 研究了在氯化铝存在下 1-溴-3-氯丙烷与苯的缩聚反应。他们建立了该反应的基本特征,突出了各种催化剂的作用,如氯化锆、溴化铝和三氯化铁(Kolesnikov & Korshak, 1953)。

复杂化合物的合成

Lukáč 和 Mohapatra (1992) 使用(3-氯丙基)苯合成了 1-[4-(3-氯丙酰基)苯基]-2-苯基乙二酮。他们的过程涉及 Friedel-Crafts 酰基化、氧化和随后的转化,展示了(1-溴-3-氯丙基)苯在复杂有机合成中的多功能性(Lukáč & Mohapatra, 1992)。

有机合成中的催化

Pan 等人。(2014) 的一项研究探讨了 1-溴-2-(环丙亚甲基)苯在与 2-炔基苯酚的钯催化反应中的应用,导致 indeno[1,2-c]chromenes 的合成。这强调了(1-溴-3-氯丙基)苯衍生物在催化过程中所扮演的角色,这些催化过程增强了有机合成中的分子复杂性和多样性(Pan 等,2014)。

有机金属合成

该化合物在有机金属合成中也很重要。Porwisiak 和 Schlosser (1996) 证明了 1-溴-3,5-双(三氟甲基)苯(一种衍生物)是合成涉及苯基镁、苯基锂和苯基铜中间体的有机金属化合物的一种通用起始原料(Porwisiak & Schlosser, 1996)。

新型化合物的形成

Smith, Elliott 和 Jones (2013) 探索了通过用 t-BuLi 处理 1-溴-3-氯丙烯来生成 3-氯-1-锂代丙烯。该化合物虽然不稳定,但已成功用于生成产率良好的 3-烷基丙-1-烯-3-醇,表明其在合成新型有机化合物中的潜力(Smith, Elliott, & Jones, 2013)。

安全和危害

“(1-Bromo-3-chloropropyl)benzene” is classified as a dangerous substance. It is combustible, harmful if swallowed, and toxic if inhaled . It may cause respiratory irritation and is suspected of causing genetic defects . It should be handled with appropriate safety measures, including the use of personal protective equipment .

属性

IUPAC Name |

(1-bromo-3-chloropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWVTCNYPZSVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511461 | |

| Record name | (1-Bromo-3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Bromo-3-chloropropyl)benzene | |

CAS RN |

21763-00-8 | |

| Record name | (1-Bromo-3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)